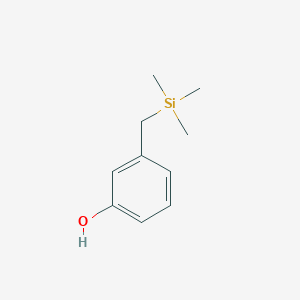

3-Trimethylsilanylmethyl-phenol

Description

3-(Trimethylsilyl)phenol (CAS 17881-95-7), also known as trimethylsilylphenol, is an organosilicon compound characterized by a phenol group substituted with a trimethylsilyl (-Si(CH₃)₃) moiety at the meta position. Key properties include:

- Physical State: Colorless to pale yellow liquid .

- Solubility: Miscible with organic solvents such as chloroform, dimethylformamide, and dichloromethane .

- Applications: Utilized in organic synthesis as a protecting group for hydroxyl functionalities, a precursor for silicon-containing polymers, and a stabilizer in specialty chemicals .

Properties

CAS No. |

101145-03-3 |

|---|---|

Molecular Formula |

C10H16OSi |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

3-(trimethylsilylmethyl)phenol |

InChI |

InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |

InChI Key |

LAQPATCJXXDEHK-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC1=CC(=CC=C1)O |

Canonical SMILES |

C[Si](C)(C)CC1=CC(=CC=C1)O |

Synonyms |

3-TRIMETHYLSILANYLMETHYL-PHENOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The meta-substituted phenol derivatives below share structural similarities but differ in substituent groups, leading to distinct chemical behaviors:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 3-(Trimethylsilyl)phenol | 17881-95-7 | C₉H₁₄OSi | 166.30 | -Si(CH₃)₃ |

| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ | 139.11 | -NO₂ |

| 3-Trifluoromethylphenol | 98-17-9 | C₇H₅F₃O | 162.11 | -CF₃ |

| 3-Methylphenol (m-Cresol) | 108-39-4 | C₇H₈O | 108.15 | -CH₃ |

| 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol | N/A | C₈H₅F₃N₂O | 202.14 | -CF₃ and diazirine ring |

Physical and Chemical Properties

- Solubility: 3-(Trimethylsilyl)phenol: Preferentially dissolves in non-polar solvents due to the hydrophobic trimethylsilyl group . 3-Nitrophenol: Moderately soluble in water (0.7 g/100 mL at 20°C) owing to polar nitro and hydroxyl groups . 3-Trifluoromethylphenol: Limited water solubility but highly soluble in alcohols and ethers; the -CF₃ group enhances electronegativity . m-Cresol: Partially miscible in water (2.4 g/100 mL) due to the balance between hydrophobic -CH₃ and hydrophilic -OH .

- Reactivity: The trimethylsilyl group in 3-(trimethylsilyl)phenol is hydrolytically stable under mild conditions but cleaved by strong acids/bases, enabling selective deprotection . 3-Nitrophenol undergoes electrophilic substitution reactions at the para position due to the electron-withdrawing nitro group . 3-Trifluoromethylphenol exhibits strong acidity (pKa ≈ 8.5) compared to phenol (pKa ≈ 10), attributed to the electron-withdrawing -CF₃ group . The diazirine group in 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol enables photoactivation for crosslinking applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.